6-METHYL-2-[(2Z)-2-[(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYLQUINAZOLINE
Overview
Description
6-METHYL-2-[(2Z)-2-[(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYLQUINAZOLINE is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazoline core, which is known for its biological activity, and a nitrofuran moiety, which contributes to its antimicrobial properties.
Preparation Methods
The synthesis of 6-METHYL-2-[(2Z)-2-[(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYLQUINAZOLINE typically involves the condensation of 5-nitrofuran-2-carbaldehyde with hydrazine derivatives, followed by cyclization with appropriate reagents to form the quinazoline ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives, which may exhibit different biological activities.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives, which can be further functionalized.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The biological activity of 6-METHYL-2-[(2Z)-2-[(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYLQUINAZOLINE is primarily attributed to its interaction with cellular targets. The nitrofuran moiety can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in microbial cells. Additionally, the quinazoline core can inhibit specific enzymes or receptors involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar compounds include:
6-METHYL-2-(5-NITROFURAN-2-YL)IMIDAZO[1,2-A]PYRIDINE: This compound also features a nitrofuran moiety and exhibits antimicrobial properties.
2-(5-(5-NITROFURAN-2-YL)-1,3,4-THIADIAZOL-2-YLIMINO)THIAZOLIDIN-4-ONE: Known for its antimicrobial activity against resistant strains.
The uniqueness of 6-METHYL-2-[(2Z)-2-[(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-4-PHENYLQUINAZOLINE lies in its combination of a quinazoline core and a nitrofuran moiety, which imparts both antimicrobial and potential anticancer properties.
Properties
IUPAC Name |
6-methyl-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-4-phenylquinazolin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3/c1-13-7-9-17-16(11-13)19(14-5-3-2-4-6-14)23-20(22-17)24-21-12-15-8-10-18(28-15)25(26)27/h2-12H,1H3,(H,22,23,24)/b21-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJTZZLVDMCYCC-MTJSOVHGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NN=CC4=CC=C(O4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N/N=C\C4=CC=C(O4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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